molecular formula C19H13ClN2O2S B11403145 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11403145
M. Wt: 368.8 g/mol
InChI Key: UMRQRPLZRFONRK-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The oxazole ring is then introduced via cyclization reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers .

Scientific Research Applications

3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide apart is its unique combination of structural features, including the benzothiophene core, oxazole ring, and chlorinated phenyl group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O2S/c1-11-6-8-12(9-7-11)14-10-16(24-22-14)21-19(23)18-17(20)13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,21,23)

InChI Key

UMRQRPLZRFONRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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